molecular formula C9H18N2O B13220610 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one

Cat. No.: B13220610
M. Wt: 170.25 g/mol
InChI Key: TXTHAPFQRXUSHF-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one is a ketone derivative featuring a propan-1-one backbone with a 3-methylpiperidine substituent at the carbonyl group and an amino group at the third carbon. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its structural flexibility allows for modifications that enhance binding affinity, solubility, or metabolic stability, depending on the target application.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-amino-1-(3-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H18N2O/c1-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7,10H2,1H3

InChI Key

TXTHAPFQRXUSHF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 3-methylpiperidine with a suitable aminating agent. One common method is the reductive amination of 3-methylpiperidine with an aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The pathways involved in its mechanism of action are studied to understand its potential therapeutic effects.

Comparison with Similar Compounds

3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one

  • Structural Difference : The methyl group is at the 2-position of the piperidine ring instead of the 3-position.

3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride

  • Structural Difference: A phenyl group is added at the 3rd carbon of the propanone, and the piperidine substituent is 4-methyl.
  • Impact : The phenyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The hydrochloride salt improves solubility for formulation purposes .

3-Amino-1-(pyrrolidin-1-yl)propan-1-one

  • Structural Difference : The six-membered piperidine ring is replaced with a five-membered pyrrolidine.
  • Impact : Reduced ring size increases ring strain and conformational rigidity. This analog has been utilized in peptoid synthesis to improve permeability and solubility in macrocyclic peptides .

3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

  • Structural Difference : A hydroxyl group is introduced at the 3-position of the pyrrolidine ring.

Heterocyclic and Aromatic Modifications

3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one (Compound 16)

  • Structural Difference : Incorporates a fluorinated indole moiety and a 4-isopropylpiperazine group.
  • Impact : The indole and fluorine groups likely enhance binding to hydrophobic pockets in enzymes (e.g., p97 ATPase inhibitors). The isopropyl group on piperazine increases lipophilicity, influencing pharmacokinetics .

3-Amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one Mannich Base Derivatives

  • Structural Difference : The piperidine is replaced with a benzimidazole ring.
  • Impact : The aromatic benzimidazole enables π-π stacking interactions with biological targets. Mannich base derivatives exhibit antitubercular activity, demonstrating the role of aromaticity in drug efficacy .

3-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

  • Structural Difference : A methylpyrazole substituent is attached to the piperidine ring.

Stereochemical Variations

(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

  • Structural Difference : Chiral center at the 2-position with a phenyl group.
  • Impact: The (S)-enantiomer forms diastereomers (1 and 1*) separable via chromatography.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent on Ring Additional Groups Molecular Weight Key Property/Application Reference
3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one 3-methylpiperidine None 170.25 g/mol Intermediate in drug synthesis
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one 2-methylpiperidine None 170.25 g/mol Industrial research
3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride 4-methylpiperidine Phenyl, hydrochloride salt 284.80 g/mol Enhanced solubility
3-Amino-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidine None 142.20 g/mol Peptoid synthesis
3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one Piperidine, indole, piperazine Fluorine, isopropyl 517.62 g/mol p97 ATPase inhibition

Biological Activity

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including an amino group, a ketone functional group, and a piperidine ring, this compound is being investigated for various pharmacological applications. This article reviews the biological activity of 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C10_{10}H16_{16}N2_2O
  • Molecular Weight : Approximately 180.25 g/mol
  • Structural Features : The presence of an amino group allows for hydrogen bonding, while the piperidine ring facilitates hydrophobic interactions, both of which are critical for biological activity.

The biological activity of 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound's mechanism of action involves:

  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to physiological effects.

1. Antimicrobial Properties

Research indicates that 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating potential use in treating infections.

2. Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, making it a candidate for further pharmacological exploration in the context of viral infections.

3. Neuroprotective Effects

The compound's interactions with neurotransmitter receptors suggest potential neuroprotective effects. It may influence acetylcholine levels by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cognitive function.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
AChE InhibitionShowed potential as a novel inhibitor with favorable binding interactions.
Enzyme InteractionIdentified as a potent inhibitor in biochemical assays related to metabolic pathways.

Applications in Medicinal Chemistry

The potential therapeutic applications of 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one are diverse:

  • Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new drugs targeting metabolic disorders.
  • Therapeutics for Neurological Disorders : Given its neuroprotective properties, it could be explored for use in conditions like Alzheimer’s disease.

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